N,N-Dimethyltryptamine N,N-Dimethyltryptamine N,N-dimethyltryptamine is a tryptamine derivative having two N-methyl substituents on the side-chain. It is a tryptamine alkaloid and a member of tryptamines. It derives from a tryptamine.
Dimethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Dimethyltryptamine, also known as DMT or (psychogenic), belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Dimethyltryptamine exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Dimethyltryptamine has been detected in multiple biofluids, such as urine and blood. Dimethyltryptamine participates in a number of enzymatic reactions. In particular, dimethyltryptamine can be biosynthesized from tryptamine. Dimethyltryptamine is also a parent compound for other transformation products, including but not limited to, sumatriptan, zolmitriptan, and psilocin.
Brand Name: Vulcanchem
CAS No.: 61-50-7
VCID: VC0537424
InChI: InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3
SMILES: CN(C)CCC1=CNC2=CC=CC=C21
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

N,N-Dimethyltryptamine

CAS No.: 61-50-7

Inhibitors

VCID: VC0537424

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N,N-Dimethyltryptamine - 61-50-7

CAS No. 61-50-7
Product Name N,N-Dimethyltryptamine
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N,N-dimethylethanamine
Standard InChI InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Standard InChIKey DMULVCHRPCFFGV-UHFFFAOYSA-N
SMILES CN(C)CCC1=CNC2=CC=CC=C21
Canonical SMILES CN(C)CCC1=CNC2=CC=CC=C21
Appearance Solid powder
Boiling Point 60-80 °C
Colorform Crystals ... also reported as plates from ethanol and light petroleum
Solid
Melting Point 46 °C
46.0 °C
46°C
Physical Description Solid
Description N,N-dimethyltryptamine is a tryptamine derivative having two N-methyl substituents on the side-chain. It is a tryptamine alkaloid and a member of tryptamines. It derives from a tryptamine.
Dimethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Dimethyltryptamine, also known as DMT or (psychogenic), belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Dimethyltryptamine exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Dimethyltryptamine has been detected in multiple biofluids, such as urine and blood. Dimethyltryptamine participates in a number of enzymatic reactions. In particular, dimethyltryptamine can be biosynthesized from tryptamine. Dimethyltryptamine is also a parent compound for other transformation products, including but not limited to, sumatriptan, zolmitriptan, and psilocin.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Freely soluble in dilute acetic and dilute mineral acids
In water, 1.43X10+4 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Dimethyltryptamine
N,N Dimethyltryptamine
N,N-Dimethyltryptamine
Vapor Pressure 3.15X10-4 mm Hg at 25 °C (est)
Reference 1: Palamar JJ, Le A. Trends in DMT and other tryptamine use among young adults in the United States. Am J Addict. 2018 Oct;27(7):578-585. doi: 10.1111/ajad.12803. PubMed PMID: 30260086.
2: Lima da Cruz RV, Moulin TC, Petiz LL, Leão RN. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. Front Mol Neurosci. 2018 Sep 4;11:312. doi: 10.3389/fnmol.2018.00312. eCollection 2018. PubMed PMID: 30233313; PubMed Central PMCID: PMC6131656.
3: Lobao-Soares B, Eduardo-da-Silva P, Amarilha H, Pinheiro-da-Silva J, Silva PF, Luchiari AC. It's Tea Time: Interference of Ayahuasca Brew on Discriminative Learning in Zebrafish. Front Behav Neurosci. 2018 Aug 27;12:190. doi: 10.3389/fnbeh.2018.00190. eCollection 2018. PubMed PMID: 30210319; PubMed Central PMCID: PMC6119691.
4: Timmermann C, Roseman L, Williams L, Erritzoe D, Martial C, Cassol H, Laureys S, Nutt D, Carhart-Harris R. DMT Models the Near-Death Experience. Front Psychol. 2018 Aug 15;9:1424. doi: 10.3389/fpsyg.2018.01424. eCollection 2018. PubMed PMID: 30174629; PubMed Central PMCID: PMC6107838.
5: Barker SA. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Front Neurosci. 2018 Aug 6;12:536. doi: 10.3389/fnins.2018.00536. eCollection 2018. Review. PubMed PMID: 30127713; PubMed Central PMCID: PMC6088236.
6: Macedo Pereira G, Moreira LGL, Neto TDSN, Moreira de Almeida WA, Almeida-Lima J, Rocha HAO, Barbosa EG, Zuanazzi JAS, de Almeida MV, Grazul RM, Navarro-Vázquez A, Hallwass F, Ferreira LS, Fernandes-Pedrosa MF, Giordani RB. Isolation, spectral characterization, molecular docking, and cytotoxic activity of alkaloids from Erythroxylum pungens O. E. Shulz. Phytochemistry. 2018 Nov;155:12-18. doi: 10.1016/j.phytochem.2018.07.003. Epub 2018 Jul 26. PubMed PMID: 30056276.
7: Cameron LP, Olson DE. Dark Classics in Chemical Neuroscience: N, N-Dimethyltryptamine (DMT). ACS Chem Neurosci. 2018 Jul 23. doi: 10.1021/acschemneuro.8b00101. [Epub ahead of print] PubMed PMID: 30036036.
8: Fricke J, Lenz C, Wick J, Blei F, Hoffmeister D. Production options for psilocybin - the making of the magic. Chemistry. 2018 Jul 16. doi: 10.1002/chem.201802758. [Epub ahead of print] PubMed PMID: 30011099.
9: Barker SA. N,N-dimethyltryptamine facts and myths. J Psychopharmacol. 2018 Jul;32(7):820-821. doi: 10.1177/0269881118767648. PubMed PMID: 29991341.
10: Cata-Preta EG, Serra YA, Moreira-Junior EDC, Reis HS, Kisaki ND, Libarino-Santos M, Silva RRR, Barros-Santos T, Santos LC, Barbosa PCR, Costa JL, Oliveira-Lima AJ, Berro LF, Marinho EAV. Ayahuasca and Its DMT- and β-carbolines - Containing Ingredients Block the Expression of Ethanol-Induced Conditioned Place Preference in Mice: Role of the Treatment Environment. Front Pharmacol. 2018 May 29;9:561. doi: 10.3389/fphar.2018.00561. eCollection 2018. PubMed PMID: 29896106; PubMed Central PMCID: PMC5986901.
11: Dunlap LE, Olson DE. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Omega. 2018 May 31;3(5):4968-4973. doi: 10.1021/acsomega.8b00507. Epub 2018 May 7. PubMed PMID: 29876537; PubMed Central PMCID: PMC5981293.
12: Blei F, Baldeweg F, Fricke J, Hoffmeister D. Biocatalytic Production of Psilocybin and Derivatives in Tryptophan Synthase-Enhanced Reactions. Chemistry. 2018 May 11. doi: 10.1002/chem.201801047. [Epub ahead of print] PubMed PMID: 29750381.
13: Barbosa PCR, Tófoli LF, Bogenschutz MP, Hoy R, Berro LF, Marinho EAV, Areco KN, Winkelman MJ. Assessment of Alcohol and Tobacco Use Disorders Among Religious Users of Ayahuasca. Front Psychiatry. 2018 Apr 24;9:136. doi: 10.3389/fpsyt.2018.00136. eCollection 2018. PubMed PMID: 29740355; PubMed Central PMCID: PMC5928846.
14: Dean JG. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. Front Neurosci. 2018 Apr 23;12:232. doi: 10.3389/fnins.2018.00232. eCollection 2018. Review. PubMed PMID: 29740267; PubMed Central PMCID: PMC5924808.
15: Davis AK, Barsuglia JP, Lancelotta R, Grant RM, Renn E. The epidemiology of 5-methoxy- N, N-dimethyltryptamine (5-MeO-DMT) use: Benefits, consequences, patterns of use, subjective effects, and reasons for consumption. J Psychopharmacol. 2018 Jul;32(7):779-792. doi: 10.1177/0269881118769063. Epub 2018 Apr 30. PubMed PMID: 29708042.
16: Inserra A. Hypothesis: The Psychedelic Ayahuasca Heals Traumatic Memories via a Sigma 1 Receptor-Mediated Epigenetic-Mnemonic Process. Front Pharmacol. 2018 Apr 5;9:330. doi: 10.3389/fphar.2018.00330. eCollection 2018. PubMed PMID: 29674970; PubMed Central PMCID: PMC5895707.
17: Cameron LP, Benson CJ, Dunlap LE, Olson DE. Effects of N, N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. ACS Chem Neurosci. 2018 Jul 18;9(7):1582-1590. doi: 10.1021/acschemneuro.8b00134. Epub 2018 Apr 24. PubMed PMID: 29664276.
18: Soler J, Elices M, Dominguez-Clavé E, Pascual JC, Feilding A, Navarro-Gil M, García-Campayo J, Riba J. Four Weekly Ayahuasca Sessions Lead to Increases in "Acceptance" Capacities: A Comparison Study With a Standard 8-Week Mindfulness Training Program. Front Pharmacol. 2018 Mar 20;9:224. doi: 10.3389/fphar.2018.00224. eCollection 2018. PubMed PMID: 29615905; PubMed Central PMCID: PMC5869920.
19: Hamill J, Hallak J, Dursun SM, Baker G. Ayahuasca: Psychological And Physiologic Effects, Pharmacology And Potential Uses In Addiction And Mental Illness. Curr Neuropharmacol. 2018 Jan 24. doi: 10.2174/1570159X16666180125095902. [Epub ahead of print] PubMed PMID: 29366418.
20: Nichols DE. N,N-dimethyltryptamine and the pineal gland: Separating fact from myth. J Psychopharmacol. 2018 Jan;32(1):30-36. doi: 10.1177/0269881117736919. Epub 2017 Nov 2. PubMed PMID: 29095071.
PubChem Compound 6089
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator